Antitumor Activity Against Sarcoma 180
In a head-to-head study, the meta-fluoro benzotef analog inhibited Sarcoma 180 solid tumor growth by 70% (T%), whereas unsubstituted Benzotef achieved 95% inhibition and the para-fluoro analog achieved 90% inhibition [1]. This quantitative rank order demonstrates that the meta-fluoro substitution reduces antitumor efficacy relative to both the parent and the para-fluoro derivative [1].
| Evidence Dimension | Tumor growth inhibition (T%) on Sarcoma 180 solid tumor model |
|---|---|
| Target Compound Data | 70% inhibition |
| Comparator Or Baseline | Benzotef (H): 95%; p-Fluorobenzotef: 90%; m-Iodobenzotef: 81%; p-Chlorobenzotef: 55% |
| Quantified Difference | m-Fluoro is 25 percentage points less active than Benzotef and 20 points less active than p-Fluoro |
| Conditions | Sarcoma 180 solid tumor in rats; data cited from references [3,9] in the source article |
Why This Matters
This directly informs the selection of the meta-fluoro analog when a moderated alkylating activity is desired, or when comparing results across studies that used different halogenated benzotefs.
- [1] Zhdanova, L. I., Rybin, D. S., Zhigalova, A. A. Electronic Structure and Biological Activity of Some Halogen Derivatives of Diethylenetriamides of Phosphoric Acid. CyberLeninka, 2023. DOI: 10.15350/17270529.2023.4.50. View Source
